molecular formula C10H10N4O4 B15206770 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide CAS No. 61620-77-7

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B15206770
CAS No.: 61620-77-7
M. Wt: 250.21 g/mol
InChI Key: IHBIXPBDNVJRHK-UHFFFAOYSA-N
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Description

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a nitrofuran moiety and a pyrazole ring

Preparation Methods

The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves the nitration of furan derivatives followed by the formation of the pyrazole ring. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with ethylhydrazine to form the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted furans, and oxidized nitro compounds .

Scientific Research Applications

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide involves the interaction of the nitrofuran moiety with microbial DNA, leading to the inhibition of DNA synthesis and cell death. The pyrazole ring may also interact with specific enzymes, enhancing the compound’s antimicrobial activity. The molecular targets include bacterial and fungal enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide include other nitrofuran derivatives such as:

  • 5-Nitrofuran-2-carboxylic acid
  • 2-Acetyl-5-nitrofuran
  • N-(5-Acetyl-2-nitrofuran-3-yl)acetamide

Compared to these compounds, this compound is unique due to the presence of the pyrazole ring, which may confer additional biological activity and specificity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

61620-77-7

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H10N4O4/c1-2-13-5-6(10(11)15)9(12-13)7-3-4-8(18-7)14(16)17/h3-5H,2H2,1H3,(H2,11,15)

InChI Key

IHBIXPBDNVJRHK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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